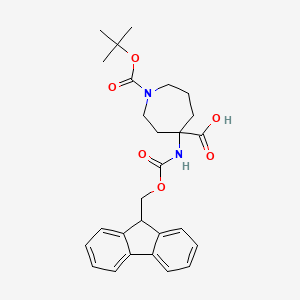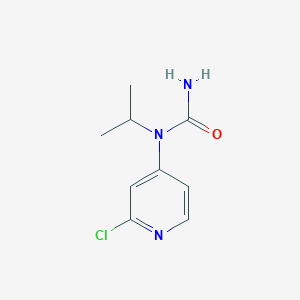![molecular formula C12H23N3O2 B14788639 N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino acid derivative, and an acetamide group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through peptide coupling reactions using reagents like EDCI or DCC.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide: shares similarities with other amino acid derivatives and pyrrolidine-containing compounds.
N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide: is unique due to its specific combination of functional groups and stereochemistry.
Uniqueness
- The presence of both the amino acid derivative and the pyrrolidine ring in N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide provides it with unique chemical properties and potential biological activities that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-10(7-15)14(4)9(3)16/h8,10-11H,5-7,13H2,1-4H3 |
InChIキー |
QFIJGRBRXIJWNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
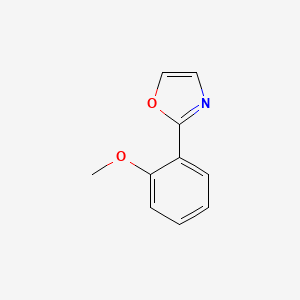
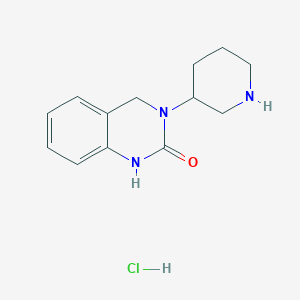
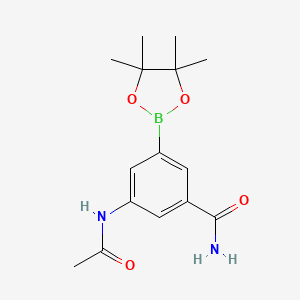
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
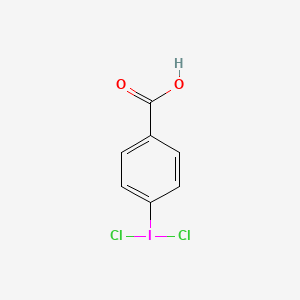
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
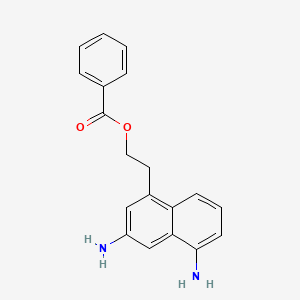

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)
